![molecular formula C11H9N3 B160850 3-Amino-9H-pyrido[3,4-b]indole CAS No. 73834-77-2](/img/structure/B160850.png)

3-Amino-9H-pyrido[3,4-b]indole

Overview

Description

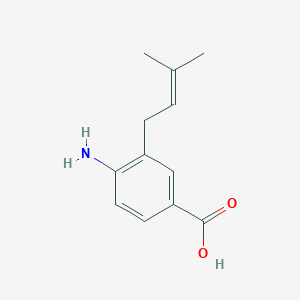

3-Amino-9H-pyrido[3,4-b]indole, also known as 3-Amino-β-carboline, is a compound with the molecular formula C11H9N3 . It appears as a light yellow to yellow to green powder or crystal .

Synthesis Analysis

The synthesis of 3-substituted β-carbolinone derivatives from 3-substituted β-carboline has been reported . A possible reaction mechanism for the formation of the skeleton of β-carbolin-1-one is proposed .Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis

This compound has a molecular weight of 183.21 . It is a solid at 20 degrees Celsius . Its melting point is 291 °C . The maximum absorption wavelength is 299 nm .Scientific Research Applications

Identification in Pyrolysates

3-Amino-9H-pyrido[3,4-b]indole has been identified in pyrolysis products of various proteins like L-tryptophan, casein, and soybean globulin. These pyrolysates are significant for understanding the formation of mutagenic compounds during the heating of protein-rich foods. The identification and characterization of these compounds were done using techniques like HPLC and UV spectrophotometry (Tada, Saeki, & Oikawa, 1983); (Yoshida, Matsumoto, Yoshimura, & Matsuzaki, 1978); (Tada, Saeki, & Oikawa, 1983).

Detection in Meat Samples

A methodology was developed for the detection of non-polar heterocyclic amines, including this compound, in commercial meat samples. This involved supercritical fluid extraction and capillary electrophoresis under fluorimetric detection, providing a sensitive and selective method for analyzing these compounds in food (de Andrés, Zougagh, Castañeda, & Ríos, 2010).

Chemical Synthesis

The chemical synthesis and structure analysis of derivatives of this compound have been a significant area of study. This includes the synthesis of compounds like 9-phenyl-β-carboline, providing insights into the structural properties of these heterocyclic amines (Meesala, Mordi, Mansor, & Rosli, 2014).

Role in Mutagenesis and Carcinogenesis

The compound has been linked to mutagenic and carcinogenic activities, particularly in the context of cooked meats and tobacco smoke. Studies have focused on understanding its metabolic pathways, DNA adduct formation, and the potential role in human diseases like cancer (Pfau, Schulze, Shirai, Hasegawa, & Brockstedt, 1997).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that indole derivatives, which include this compound, bind with high affinity to multiple receptors . This suggests that 3-Amino-9H-pyrido[3,4-b]indole may interact with a variety of cellular targets, potentially contributing to its biological effects.

Mode of Action

One study indicates that norharman, a related beta-carboline, inhibits cytochrome p450 (cyp)-related activities . This suggests that this compound might also interact with CYP enzymes, potentially affecting various metabolic processes.

Result of Action

Indole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could have diverse effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

3-Amino-9H-pyrido[3,4-b]indole plays a role in biochemical reactions, interacting with enzymes, proteins, and other biomolecules

Cellular Effects

It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Properties

IUPAC Name |

9H-pyrido[3,4-b]indol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c12-11-5-8-7-3-1-2-4-9(7)14-10(8)6-13-11/h1-6,14H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGMPOJSWOINMDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC(=NC=C3N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10224356 | |

| Record name | 3-Aminonorharman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10224356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73834-77-2 | |

| Record name | 9H-Pyrido[3,4-b]indol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73834-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminonorharman | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073834772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminonorharman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10224356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminonorharman | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89GRX55RRD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate](/img/structure/B160769.png)

![2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B160797.png)